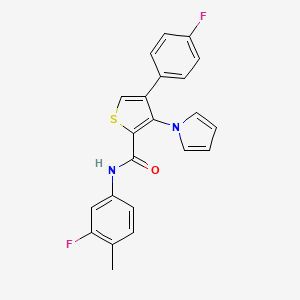

N-(3-fluoro-4-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Descripción

The compound N-(3-fluoro-4-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by:

- A 3-fluoro-4-methylphenyl group at the amide nitrogen.

- A 4-fluorophenyl substituent at the thiophene ring's 4-position.

- A 1H-pyrrol-1-yl group at the 3-position of the thiophene core.

Propiedades

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N2OS/c1-14-4-9-17(12-19(14)24)25-22(27)21-20(26-10-2-3-11-26)18(13-28-21)15-5-7-16(23)8-6-15/h2-13H,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTPSPJLCZANRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-fluoro-4-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of N-(3-fluoro-4-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can be represented as follows:

This compound features a thiophene ring, fluorinated phenyl groups, and a pyrrole moiety, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is hypothesized to modulate signaling pathways involved in cell proliferation and apoptosis through:

- Inhibition of Kinases : The compound may inhibit specific kinases that are crucial for cancer cell survival.

- Receptor Binding : It could bind to receptors involved in inflammatory responses or tumor growth.

Antitumor Activity

Recent studies have indicated that N-(3-fluoro-4-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibits significant antitumor properties.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.45 | Induction of apoptosis |

| HCT116 | 0.30 | Inhibition of cell cycle progression |

| A549 | 0.50 | Modulation of signaling pathways |

These results suggest that the compound effectively inhibits cancer cell proliferation while inducing apoptosis.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can reduce pro-inflammatory cytokine production in macrophages.

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-α | 1.0 | 70 |

| IL-6 | 1.0 | 65 |

| IL-1β | 1.0 | 60 |

This data indicates that the compound may be beneficial in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. (2023) investigated the anticancer efficacy of the compound in vivo using a xenograft model. The results showed significant tumor growth inhibition compared to the control group, with a reduction in tumor volume by approximately 50% after treatment with the compound at a dosage of 10 mg/kg.

Case Study 2: Safety Profile

In a safety assessment study, the compound was administered to healthy rats over a period of four weeks. The results indicated no significant adverse effects on liver or kidney function, suggesting a favorable safety profile for further development.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula.

Key Observations:

Chlorophenyl (as in ) introduces stronger electron-withdrawing effects than fluorophenyl, which could alter binding affinity in biological targets.

Synthetic Accessibility :

- Analogs like T-IV-B to T-IV-I (from ) demonstrate yields of 63–74% using Claisen-Schmidt condensation, suggesting that the target compound’s synthesis could achieve similar efficiency if analogous methods are employed.

Functional Group Contributions

- Fluorine Atoms: Present in both the 4-fluorophenyl and 3-fluoro-4-methylphenyl groups of the target compound, fluorine enhances metabolic stability and hydrophobic interactions compared to non-fluorinated analogs .

- Pyrrole Ring : The 1H-pyrrol-1-yl group facilitates π-π stacking in protein binding pockets, a feature conserved across all compared compounds .

- Methoxy vs. Methyl/Fluoro Groups : Methoxy-substituted analogs (e.g., ) may exhibit higher solubility in polar solvents but reduced blood-brain barrier penetration compared to the target’s fluoromethyl group.

Pharmacological Implications (Inferred)

- Chlorophenyl analogs (e.g., ) might exhibit stronger antibacterial activity due to chlorine’s electronegativity, whereas the target’s fluorine substituents could prioritize selectivity over potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.